molecular formula C9H8N4O2S B586333 Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- CAS No. 65647-48-5

Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-

Cat. No.: B586333
CAS No.: 65647-48-5
M. Wt: 236.249
InChI Key: SAUCPSIPFXUAPK-UHFFFAOYSA-N
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Description

Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- is a synthetic organic compound that combines the structural features of urea, phenol, and thiadiazole. This compound is of interest due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the hydroxyphenyl and thiadiazole groups imparts unique chemical properties, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- typically involves the reaction of 4-hydroxyphenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the industrial process .

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • Urea derivatives with different substituents on the phenyl ring.
  • Thiadiazole derivatives with different functional groups.

Comparison: Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- is unique due to the combination of the hydroxyphenyl and thiadiazole groups, which imparts distinct chemical and biological properties. Compared to other urea or thiadiazole derivatives, this compound exhibits enhanced stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-(thiadiazol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-7-3-1-6(2-4-7)11-9(15)12-8-5-10-13-16-8/h1-5,14H,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRISYSJIMKTDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CN=NS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20793346
Record name N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(4-oxocyclohexa-2,5-dien-1-ylidene)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65647-48-5
Record name N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(4-oxocyclohexa-2,5-dien-1-ylidene)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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